molecular formula C9H13ClN2O B11900554 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1346708-18-6

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B11900554
CAS No.: 1346708-18-6
M. Wt: 200.66 g/mol
InChI Key: PELVVKWJGWRHDW-UHFFFAOYSA-N
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Description

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 4-chloropyridine with N,N-dimethylethanolamine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chloropyridin-2-yl)oxy)acetic acid
  • (4-Chloro-pyridin-2-yl)-methanol
  • 2-Chloro-4-pyridinylboronic acid

Uniqueness

2-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific structural features, such as the dimethylaminoethyl group and the ether linkage. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1346708-18-6

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C9H13ClN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3

InChI Key

PELVVKWJGWRHDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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